

Application Notes and Protocols for Pde4-IN-24 in Psoriasis Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4] Increased intracellular cAMP levels have been shown to downregulate inflammatory responses.[1][5][6] PDE4 inhibitors block the degradation of cAMP, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators, making them a valuable therapeutic target for psoriasis.[1][7]

Pde4-IN-24 is a potent and highly selective inhibitor of phosphodiesterase 4D (PDE4D), with an IC50 of 0.57 nM and over 4100-fold selectivity against other PDE families. While specific data on the use of **Pde4-IN-24** in psoriasis models is not yet publicly available, these application notes provide a generalized framework and protocols for its evaluation based on established methodologies for other PDE4 inhibitors in preclinical psoriasis models.

Mechanism of Action

Pde4-IN-24, by selectively inhibiting PDE4D, increases intracellular cAMP levels within immune and other relevant cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines such as IL-



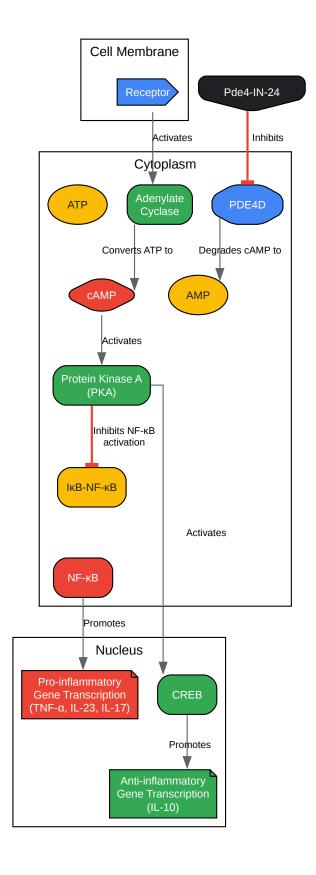




10.[1] Furthermore, increased cAMP levels suppress the activity of pro-inflammatory signaling pathways, including NF- κ B, leading to a reduction in the expression of key psoriatic cytokines like TNF- α , IL-23, and IL-17.[1][7]

Signaling Pathway of PDE4 Inhibition in Psoriasis





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Caption: Mechanism of **Pde4-IN-24** action in suppressing inflammation.



Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the efficacy of **Pde4-IN-24** in preclinical psoriasis models.

Table 1: In Vitro Cytokine Release from Human PBMCs

Compound	Concentration (nM)	TNF-α Inhibition (%)	IL-23 Inhibition (%)	IL-10 Induction (fold change)
Pde4-IN-24	0.1	25.3 ± 3.1	20.1 ± 2.5	1.5 ± 0.2
	1	55.8 ± 4.5	48.9 ± 3.8	2.8 ± 0.4
	10	85.2 ± 5.1	79.5 ± 4.2	4.5 ± 0.6
	100	92.6 ± 3.9	88.3 ± 3.1	5.2 ± 0.5
Apremilast	10	30.1 ± 3.5	25.4 ± 2.9	1.8 ± 0.3
	100	68.4 ± 5.2	60.7 ± 4.7	3.5 ± 0.5

| | 1000 | 89.5 ± 4.8 | 82.1 ± 4.0 | 4.8 ± 0.7 |

Table 2: Efficacy in Imiquimod (Aldara)-Induced Psoriasis Mouse Model

Treatment Group (5 mg/kg, oral, daily)	Psoriasis Area and Severity Index (PASI) Score (Day 7)	Ear Thickness (mm) (Day 7)	Splenomegaly (mg) (Day 7)
Vehicle	8.5 ± 0.8	0.45 ± 0.05	250 ± 25
Pde4-IN-24	3.2 ± 0.5*	0.22 ± 0.03*	155 ± 18*
Roflumilast	4.1 ± 0.6*	0.28 ± 0.04*	170 ± 20*

*p < 0.05 compared to Vehicle

Table 3: Efficacy in IL-23-Induced Psoriasis Mouse Model



Treatment Group (5 mg/kg, oral, daily)	Ear Redness Score (Day 15)	Epidermal Thickness (μm) (Day 15)	IL-17A mRNA Expression (fold change)
Vehicle	3.8 ± 0.4	120 ± 15	15.2 ± 2.1
Pde4-IN-24	1.2 ± 0.3*	45 ± 8*	4.5 ± 0.9*
Apremilast	1.8 ± 0.4*	60 ± 10*	6.8 ± 1.2*

^{*}p < 0.05 compared to Vehicle

Experimental Protocols Protocol 1: In Vitro Cytokine Release Assay

Objective: To determine the effect of **Pde4-IN-24** on the production of pro- and antiinflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

Materials:

- Pde4-IN-24
- Apremilast (as a control)
- Human PBMCs
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- ELISA kits for TNF-α, IL-23, and IL-10

Procedure:

 Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.



- Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.
- Plate cells at a density of 1 x 10⁶ cells/well in a 96-well plate.
- Pre-incubate cells with varying concentrations of Pde4-IN-24 or Apremilast for 1 hour.
- Stimulate the cells with 100 ng/mL LPS for 24 hours.
- Collect the supernatant and measure the concentrations of TNF-α, IL-23, and IL-10 using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Imiquimod (Aldara)-Induced Psoriasis-like Skin Inflammation in Mice

Objective: To evaluate the in vivo efficacy of **Pde4-IN-24** in a TLR7-mediated model of psoriasis.

Materials:

- Pde4-IN-24
- Roflumilast (as a control)
- Aldara® cream (5% imiquimod)
- BALB/c mice (8-10 weeks old)
- Vehicle for oral administration

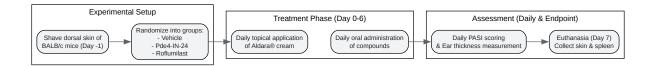
Procedure:

- Randomly divide mice into treatment groups (Vehicle, **Pde4-IN-24**, Roflumilast).
- On day 0, shave the dorsal skin of the mice.
- From day 0 to day 6, apply a daily topical dose of 62.5 mg of Aldara® cream to the shaved back.



- From day 0 to day 6, administer **Pde4-IN-24** (e.g., 5 mg/kg), Roflumilast (e.g., 5 mg/kg), or vehicle orally once daily.
- Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.
- Measure ear thickness daily using a digital caliper.
- On day 7, euthanize the mice, collect skin and spleen samples for further analysis (e.g., histology, gene expression).

Experimental Workflow for Imiquimod-Induced Psoriasis Model



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Caption: Workflow for the imiquimod-induced psoriasis mouse model.

Protocol 3: IL-23-Induced Psoriasis-like Skin Inflammation in Mice

Objective: To assess the efficacy of **Pde4-IN-24** in a cytokine-driven model of psoriasis that is dependent on the IL-23/IL-17 axis.

Materials:

- Pde4-IN-24
- Apremilast (as a control)
- Recombinant murine IL-23

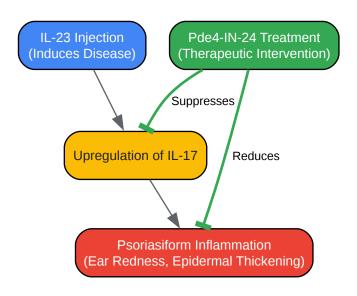


- C57BL/6 mice (8-10 weeks old)
- · Vehicle for oral administration

Procedure:

- Randomly divide mice into treatment groups (Vehicle, Pde4-IN-24, Apremilast).
- On day 0, and every other day thereafter until day 14, administer intradermal injections of recombinant murine IL-23 into the ear.
- From day 0 to day 15, administer **Pde4-IN-24** (e.g., 5 mg/kg), Apremilast (e.g., 30 mg/kg), or vehicle orally once daily.
- Monitor and score ear redness daily.
- On day 15, euthanize the mice and collect ear tissue.
- Process ear tissue for histological analysis to measure epidermal thickness and for qPCR to quantify the expression of inflammatory genes such as IL-17A.

Logical Relationship in IL-23 Model



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